N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide
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Overview
Description
N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide is a synthetic organic compound characterized by the presence of a pyridine ring substituted with a methyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Substituents: The methyl and trifluoromethyl groups are introduced onto the pyridine ring using specific reagents and conditions. For example, trifluoromethylation can be achieved using reagents like trifluoromethyl iodide in the presence of a base.
Formation of the Amide Group: The final step involves the formation of the amide group through the reaction of the pyridine derivative with prop-2-enoyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The unique chemical structure of the compound makes it a candidate for the development of advanced materials with specific properties.
Biological Studies: Researchers study the compound’s interactions with biological systems to understand its potential therapeutic effects and mechanisms of action.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]butanamide: Similar structure but with a butanamide group instead of a prop-2-enamide group.
Uniqueness
N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide is unique due to the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[5-methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c1-3-8(16)15-7-4-6(2)9(14-5-7)10(11,12)13/h3-5H,1H2,2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOKWXYDAYLHOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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